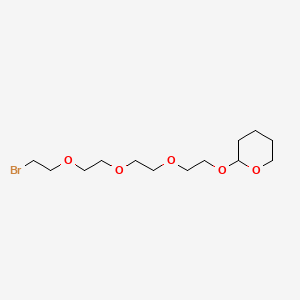

Br-PEG4-THP

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO5/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHQIWYWBVVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Br-PEG4-THP: A Technical Guide for Researchers in Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-THP is a bifunctional, polyethylene glycol (PEG)-based linker molecule increasingly utilized in the field of targeted drug development. Its chemical structure, featuring a bromo group at one end and a tetrahydropyranyl (THP)-protected hydroxyl group at the other, connected by a tetra-ethylene glycol spacer, makes it a versatile tool for the synthesis of complex bioconjugates. This guide provides an in-depth overview of the applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Applications in Research

The primary application of this compound lies in its function as a flexible linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG4 spacer in this compound offers several advantages in this context, including increased hydrophilicity and solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[1][2] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[3]

In the context of ADCs, this compound can be used to connect a cytotoxic payload to a monoclonal antibody. The PEG linker can help to overcome the hydrophobicity of many cytotoxic drugs, potentially leading to improved stability and reduced aggregation of the ADC.[4]

Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the general physicochemical properties of PEG-based linkers are well-understood. The inclusion of the PEG4 chain enhances the aqueous solubility of the molecule and the resulting conjugates. The terminal bromo group is a reactive handle for nucleophilic substitution reactions, while the THP-protected hydroxyl group allows for selective deprotection and subsequent functionalization.

| Property | Description | Source |

| Molecular Formula | C13H25BrO5 | [5] |

| Molecular Weight | 341.24 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Key Functional Groups | Bromo (for conjugation), THP-protected hydroxyl (for sequential functionalization), PEG4 spacer (for hydrophilicity and spacing) | N/A |

| Solubility | Expected to be soluble in a range of organic solvents and have increased water solubility due to the PEG chain. | N/A |

Experimental Protocols

While a specific, detailed experimental protocol for a PROTAC or ADC synthesized using this compound is not available in the reviewed literature, the following represents a generalized, yet detailed, protocol for the synthesis of a PROTAC using a bromo-PEG linker. This protocol is based on established methods in the field.

Representative Protocol: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein for degradation, using a hypothetical BRD4 ligand (Ligand-OH) and an E3 ligase ligand (E3-NH2).

Step 1: Conjugation of the Linker to the POI Ligand

-

Reaction Setup: To a solution of the BRD4 ligand (Ligand-OH) (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (3.0 equivalents).

-

Activation: Stir the mixture at room temperature for 30 minutes.

-

Linker Addition: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction: Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Ligand-O-PEG4-THP intermediate.

Step 2: Deprotection of the THP Group

-

Reaction Setup: Dissolve the Ligand-O-PEG4-THP intermediate (1.0 equivalent) in a solution of 4M HCl in 1,4-dioxane.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. Co-evaporate the residue with dichloromethane (DCM) (3 times) to ensure complete removal of acid. The resulting Ligand-O-PEG4-OH is used in the next step without further purification.

Step 3: Activation of the E3 Ligase Ligand

-

Reaction Setup: To a solution of the E3 ligase ligand (E3-NH2) (1.0 equivalent) in anhydrous DMF, add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Activation: Stir the mixture at room temperature for 15 minutes.

Step 4: Final Conjugation to form the PROTAC

-

Reaction: Add a solution of the Ligand-O-PEG4-OH intermediate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand mixture.

-

Reaction: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Visualizing the Role of this compound

The following diagrams illustrate the general principles of PROTAC action and a typical synthetic workflow involving a bromo-PEG linker like this compound.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: General synthetic workflow for a PROTAC using a bromo-PEG linker.

References

- 1. parchem.com [parchem.com]

- 2. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Br-PEG4-THP: A Versatile Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Br-PEG4-THP, a bifunctional linker increasingly utilized in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Properties

This compound, systematically named 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane, is a valuable building block in medicinal chemistry. It features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, flanked by a bromo group and a tetrahydropyranyl (THP) protected hydroxyl group. The bromo group serves as a reactive handle for nucleophilic substitution, while the THP group provides a stable protecting group for the terminal hydroxyl, which can be deprotected under acidic conditions for further conjugation.

Chemical Structure and Identifiers

| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane |

| CAS Number | 1803547-60-5[1] |

| Molecular Formula | C13H25BrO5 |

| Molecular Weight | 341.24 g/mol |

| SMILES | BrCCOCCOCCOCCOC1CCCCO1 |

Physicochemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source/Notes |

| Appearance | Colorless to light yellow liquid | Commercial supplier data |

| Density | 1.26 g/cm³ | Estimated |

| Boiling Point | >200 °C | Estimated based on similar compounds |

| Melting Point | Not available | Expected to be a low-melting solid or liquid at room temperature |

| Refractive Index | ~1.46 - 1.47 | Estimated based on polyethylene glycol ethers[1][2][3][4] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide) and water. | General solubility of PEG compounds |

| Stability | Stable under basic conditions; the THP ether is labile to acidic conditions. The bromo-PEG moiety is stable under typical bioconjugation conditions. | General stability of THP ethers and PEG compounds |

| Storage | Store at -20°C for long-term stability. | Commercial supplier recommendations |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent use in constructing PROTACs involves multi-step chemical transformations. Below are detailed experimental protocols based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis followed by protection of the terminal hydroxyl group.

Protocol:

-

Synthesis of 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethanol (Bromo-PEG4-OH):

-

To a solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.2 equivalents) dropwise.

-

The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Bromo-PEG4-OH.

-

-

Synthesis of 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane (this compound):

-

Dissolve Bromo-PEG4-OH (1 equivalent) in anhydrous DCM.

-

Add 3,4-dihydropyran (DHP, 1.5 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a colorless to light yellow oil.

-

PROTAC Synthesis using this compound

This compound is a versatile linker for PROTAC synthesis. The following is a general workflow for constructing a PROTAC, for instance, targeting a protein of interest (POI) with a specific inhibitor and recruiting an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL).

Protocol:

-

Conjugation of this compound to the POI Ligand:

-

Dissolve the POI ligand containing a nucleophilic group (e.g., a phenol or amine) (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents).

-

To this mixture, add this compound (1.2 equivalents).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by LC-MS).

-

Work up the reaction by diluting with an organic solvent like ethyl acetate and washing with water and brine.

-

Dry the organic layer and purify the product by column chromatography.

-

-

Deprotection of the THP Group:

-

Dissolve the THP-protected intermediate in a suitable solvent such as methanol or a mixture of THF and water.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid, p-toluenesulfonic acid).

-

Stir the reaction at room temperature for 1-3 hours.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product and purify as necessary.

-

-

Coupling with the E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

-

Stir for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected linker-POI ligand conjugate (1.1 equivalents) to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature overnight.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Application in Targeted Protein Degradation: The BETd-260 Case Study

A prominent application of PEGylated linkers is in the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are epigenetic readers implicated in cancer. For example, the PROTAC ARV-771 is a pan-BET degrader that utilizes a linker to connect a BET inhibitor to a Von Hippel-Lindau (VHL) E3 ligase ligand. This induced proximity leads to the ubiquitination and subsequent degradation of BET proteins by the proteasome.

Signaling Pathway of BET Protein Degradation by a PROTAC

The mechanism of action of a BET-targeting PROTAC like ARV-771 involves hijacking the ubiquitin-proteasome system to achieve targeted degradation of BET proteins.

References

The Strategic Imperative of PEG Linkers in Advancing Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly dictates the ADC's stability, pharmacokinetics, efficacy, and safety profile. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone for optimizing ADC design. This in-depth technical guide elucidates the multifaceted role of PEG linkers in ADC development, providing a comprehensive resource for researchers in the field.

The Core Functionality of PEG Linkers in ADCs

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that offers several key advantages when incorporated into ADC linkers.[1][2] Its primary role is to enhance the overall properties of the ADC, addressing many of the challenges associated with conjugating hydrophobic payloads to large antibody structures.[3]

Key contributions of PEG linkers include:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[4] PEG linkers impart a hydrophilic character to the ADC, creating a hydration shell that masks the hydrophobicity of the payload.[5] This increased water solubility is crucial for preventing aggregation and improving the overall developability of the ADC.

-

Improved Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific interactions with serum proteins and non-target cells, leading to a longer circulation half-life and reduced plasma clearance. This extended systemic exposure allows for greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic potential.

-

Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, PEG linkers enable the conjugation of a higher number of payload molecules per antibody. This ability to achieve a higher DAR can lead to enhanced potency without compromising the physicochemical properties of the ADC.

-

Reduced Immunogenicity: The PEG chain can sterically hinder the recognition of the linker-payload by the immune system, potentially reducing the immunogenicity of the ADC.

-

Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing off-target toxicities.

Data-Driven Insights: The Impact of PEG Linker Properties

The length and architecture of the PEG linker are critical design parameters that can be fine-tuned to optimize the performance of an ADC. The following tables summarize quantitative data from various preclinical studies, providing a comparative analysis of key performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

| ADC Construct | PEG Linker Length | Half-Life (t½) | Plasma Clearance | In Vitro Cytotoxicity (IC50) | Reference(s) |

| Affibody-MMAE | None | 19.6 min | - | Baseline | |

| Affibody-PEG4k-MMAE | 4 kDa | 49.2 min (2.5-fold increase) | - | 4.5-fold increase | |

| Affibody-PEG10k-MMAE | 10 kDa | 219.0 min (11.2-fold increase) | - | 22-fold increase | |

| anti-CD30-PEGx-MMAE (DAR 8) | No PEG | - | ~15 mL/day/kg | No significant effect | |

| anti-CD30-PEG8-MMAE (DAR 8) | 8 units | - | ~5 mL/day/kg | No significant effect | |

| anti-CD30-PEG24-MMAE (DAR 8) | 24 units | - | ~5 mL/day/kg | No significant effect |

Table 2: Comparative In Vivo Efficacy of ADCs with Different PEG Linker Lengths

| ADC Construct | PEG Linker Length | Dosing | Tumor Growth Inhibition (TGI) | Maximum Tolerated Dose (MTD) | Reference(s) |

| Site A-PEG6-C2-MMAD | 6 units | 10 mg/kg, single dose | Reduced efficacy | - | |

| Site I-PEG6-C2-MMAD | 6 units | 10 mg/kg, single dose | Effective | - | |

| Affibody-MMAE (HM) | None | 1.5 mg/kg, q3d x 4 | Moderate | 5.0 mg/kg | |

| Affibody-PEG10k-MMAE (HP10KM) | 10 kDa | 1.5 mg/kg, q3d x 4 | Significant | 20.0 mg/kg |

Table 3: Comparison of Linear vs. Branched PEG Linker Architectures

| ADC Construct (Trastuzumab-DM1, DAR 8) | Linker Architecture | Plasma Clearance | In Vivo Efficacy | Reference(s) |

| T-(L-PEG24-DM1)8 | Linear (24 units) | High | Less effective | |

| T-(P-(PEG12)2-DM1)8 | Pendant (2 x 12 units) | Low | More effective |

Experimental Protocols: Methodologies for ADC Development and Characterization

Detailed and robust experimental protocols are essential for the successful design, synthesis, and evaluation of ADCs with PEG linkers.

ADC Synthesis and Conjugation

This protocol outlines a general two-step process for conjugating a drug-linker to an antibody via lysine residues.

Materials:

-

Monoclonal antibody (mAb)

-

Amino-PEG-acid linker

-

Cytotoxic drug with a reactive amine group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting columns

Procedure:

-

Synthesis of the Drug-Linker Conjugate:

-

Activate the carboxylic acid group of the cytotoxic drug using EDC and Sulfo-NHS in anhydrous DMF.

-

Add the Amino-PEG-acid linker to the activated drug solution and stir overnight at room temperature.

-

Purify the drug-linker conjugate using reverse-phase HPLC and lyophilize the pure fractions.

-

-

Conjugation to the Antibody:

-

Buffer exchange the antibody into the Reaction Buffer.

-

Activate the carboxylic acid group of the purified drug-linker conjugate with EDC and Sulfo-NHS in DMSO.

-

Add the activated drug-linker solution to the antibody solution (final DMSO concentration should be <10% v/v).

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Purification and Characterization of the ADC:

-

Remove unconjugated drug-linker by buffer exchange using desalting columns.

-

Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.

-

Characterize the Drug-to-Antibody Ratio (DAR), purity, and aggregation state of the final ADC.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody (isotype control)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

SDS-HCl solution (10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the different concentrations to the wells.

-

Incubation: Incubate the plate for 48-144 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.

-

Formazan Solubilization: Add SDS-HCl solution to each well and incubate overnight in the dark.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Pharmacokinetic (PK) Study in Rodents

This study evaluates the in vivo stability and clearance of the ADC.

Materials:

-

Healthy mice or rats

-

ADCs with varying PEG linker lengths

-

ELISA kit for detecting the antibody portion of the ADC

Procedure:

-

Administration: Administer the ADCs intravenously at a defined dose.

-

Blood Sampling: Collect blood samples at predetermined time points post-injection.

-

Sample Processing: Isolate plasma from the blood samples.

-

Quantification: Determine the concentration of the ADC in the plasma using an ELISA.

-

Data Analysis: Plot the plasma concentration of the ADC over time to determine pharmacokinetic parameters such as half-life and clearance rate.

ADC Characterization Techniques

-

Hydrophobic Interaction Chromatography (HIC): HIC is a key analytical technique to determine the DAR and assess the hydrophilicity of ADCs. A shorter retention time on a HIC column indicates a more hydrophilic ADC. The method typically involves a linear gradient from a high-salt buffer (e.g., 50 mM sodium phosphate with 2M NaCl, pH 7.0) to a low-salt buffer.

-

Size Exclusion Chromatography (SEC): SEC is used to quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC. A lower percentage of aggregates indicates better stability. The mobile phase is typically a buffer like PBS, and molecules are separated based on their size.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for confirming the identity and integrity of the ADC and for accurately determining the DAR by measuring the mass of the intact or reduced ADC.

Visualizing the Role of PEG Linkers in ADCs

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of key concepts, workflows, and relationships in ADC development.

Caption: General mechanism of action for an antibody-drug conjugate.

Caption: Preclinical development workflow for an antibody-drug conjugate.

Caption: Logical relationship between PEG linker properties and ADC performance.

Caption: MMAE-induced apoptosis signaling pathway.

Conclusion

The strategic incorporation of PEG linkers is a pivotal element in the design of next-generation antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling higher drug loading, PEG linkers contribute significantly to the development of more effective and safer targeted cancer therapies. A thorough understanding of the interplay between PEG linker length, architecture, and the overall performance of the ADC, supported by robust experimental evaluation, is paramount for advancing this promising class of biotherapeutics. This guide provides a foundational framework of data, protocols, and conceptual visualizations to aid researchers in the rational design and development of innovative ADCs with optimized therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. purepeg.com [purepeg.com]

Br-PEG4-THP: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-4-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)butane (Br-PEG4-THP), a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides plausible experimental protocols for its synthesis and application, and illustrates its mechanism of action.

Core Chemical and Physical Properties

This compound is a polyethylene glycol (PEG)-based linker containing a bromo group and a tetrahydropyranyl (THP) protected hydroxyl group. The PEG chain enhances solubility and the terminal functional groups allow for covalent linkage to a target protein ligand and an E3 ligase ligand, forming a PROTAC.

| Property | Value | Reference |

| CAS Number | 1803547-60-5 | [1][2] |

| Molecular Formula | C₁₃H₂₅BrO₅ | |

| Molecular Weight | 341.24 g/mol | |

| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane | [1] |

| Description | A PEG-based PROTAC linker. | [3] |

| Purity | Typically ≥95% | |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Soluble in organic solvents such as DCM, THF, and ethyl acetate. |

Experimental Protocols

Part 1: Synthesis of THP-PEG4-OH

This procedure outlines the protection of one of the terminal hydroxyl groups of tetraethylene glycol (PEG4) with a tetrahydropyranyl (THP) group.

Materials:

-

Tetraethylene glycol (HO-PEG4-OH)

-

3,4-Dihydro-2H-pyran (DHP)

-

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethyl acetate (AcOEt)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tetraethylene glycol (1 equivalent) in dichloromethane, add a catalytic amount of Sc(OTf)₃ (e.g., 0.2 mol%).

-

Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield THP-PEG4-OH.

Part 2: Bromination of THP-PEG4-OH to yield this compound

This part of the protocol describes the conversion of the remaining free hydroxyl group of THP-PEG4-OH to a bromide.

Materials:

-

THP-PEG4-OH (from Part 1)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve THP-PEG4-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.5 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Application Protocol: Synthesis of a PROTAC using this compound

This protocol provides a general method for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using the this compound linker. This example assumes the POI ligand has a nucleophilic group (e.g., a phenol or amine) and the E3 ligase ligand will be attached after deprotection of the THP group.

Step 1: Conjugation of POI Ligand to this compound

-

To a solution of the POI ligand (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 16-24 hours under an inert atmosphere.

-

Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain the POI-PEG4-THP conjugate.

Step 2: Deprotection of the THP Group

-

Dissolve the POI-PEG4-THP conjugate in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Once deprotection is complete, neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify if necessary to yield POI-PEG4-OH.

Step 3: Conjugation of E3 Ligase Ligand

-

The resulting POI-PEG4-OH can now be conjugated to an E3 ligase ligand using various coupling reactions (e.g., esterification, etherification, or conversion of the hydroxyl to a more reactive group).

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound serves as a linker in PROTACs, which function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex with the target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: PROTAC Mechanism of Action

The provided technical guide on this compound is intended for research purposes and to provide a framework for its synthesis and application. Researchers should adapt and optimize these protocols based on their specific ligands and experimental conditions.

References

Br-PEG4-THP: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, Br-PEG4-THP. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates, understanding its chemical liabilities is critical for ensuring the integrity, reproducibility, and efficacy of research and development outcomes.

Executive Summary

This compound is a heterobifunctional linker featuring a bromo group for nucleophilic substitution and a hydroxyl group protected by a tetrahydropyranyl (THP) ether. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. The primary stability concerns for this molecule are the acid-catalyzed hydrolysis of the THP ether, nucleophilic substitution of the bromide, and oxidative or thermal degradation of the PEG backbone. Optimal storage requires cold, dry, and dark conditions, preferably under an inert atmosphere, to minimize degradation and preserve the molecule's integrity.

Chemical Structure and Properties

-

IUPAC Name: 2-((1-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)oxy)tetrahydro-2H-pyran

-

CAS Number: 1803547-60-5

-

Molecular Formula: C₁₃H₂₅BrO₅

-

Molecular Weight: 341.24 g/mol

The structure combines three key chemical motifs, each with distinct stability characteristics that collectively define the handling and storage requirements of the entire molecule.

Stability Profile

The stability of this compound is governed by its three main components: the tetrahydropyranyl (THP) ether, the primary bromide, and the PEG4 chain. Degradation can occur through several pathways, which are critical to understand for experimental design and compound handling.

pH Stability

The most significant liability of this compound is the acid-sensitivity of the THP protecting group.

-

Acidic Conditions (pH < 6): The THP ether is highly susceptible to hydrolysis under acidic conditions, which can be catalyzed by both protic and Lewis acids.[1] Even mild acidic conditions can lead to the cleavage of the THP group, exposing the terminal hydroxyl group.[1] This deprotection is often rapid and is a standard method for removing THP ethers in organic synthesis.

-

Neutral Conditions (pH ≈ 7.4): At physiological pH, the THP ether is generally stable, which is a crucial property for its application in biological systems, such as in the linker of a PROTAC. However, prolonged incubation in aqueous buffers may lead to slow hydrolysis.

-

Basic Conditions (pH > 8): The THP ether is stable under strongly basic conditions.[1]

Nucleophilic Stability

The terminal primary bromide is a reactive electrophile and serves as a functional handle for conjugation.

-

The bromide is a good leaving group and is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions .

-

It readily reacts with soft nucleophiles, most notably thiols (e.g., cysteine residues in proteins), to form stable thioether bonds. This is a common strategy for bioconjugation.

-

Other common nucleophiles such as amines and hydroxides will also react, particularly at elevated temperatures.

Thermal and Oxidative Stability

The polyethylene glycol (PEG) backbone itself is a point of vulnerability.

-

Thermal Degradation: PEG can undergo thermal degradation, especially at elevated temperatures in the presence of oxygen. This process can involve random chain scission, leading to a variety of lower molecular weight byproducts.

-

Oxidative Degradation: The ether linkages in the PEG chain are susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ion contaminants, or other oxidizing agents. Oxidative degradation can lead to the formation of aldehydes, ketones, and carboxylic acids, ultimately resulting in chain cleavage.

The following table summarizes the known stability characteristics of the functional groups within this compound.

| Functional Group | Condition | Stability | Notes |

| THP Ether | Acidic (pH < 6) | Labile | Rapidly hydrolyzes to reveal the primary alcohol. |

| Neutral (pH ≈ 7.4) | Generally Stable | Slow hydrolysis may occur over extended periods in aqueous media. | |

| Basic (pH > 8) | Stable | Resistant to cleavage under basic conditions. | |

| Primary Bromide | Nucleophiles (e.g., Thiols) | Reactive | Undergoes Sₙ2 reaction; this is its intended reactivity for conjugation. |

| General Storage | Moderately Stable | Can be displaced by weaker nucleophiles over time or at elevated temperatures. | |

| PEG Backbone | Elevated Temperature | Unstable | Can lead to chain scission and formation of byproducts. |

| Oxidizing Agents / Air | Unstable | Susceptible to oxidative cleavage of ether bonds. |

Recommended Storage and Handling

To ensure the long-term integrity and reactivity of this compound, strict storage and handling procedures are mandatory. The recommendations below are compiled from supplier data for similar bromo-PEG and protected-PEG derivatives.

Storage Conditions

The following table provides a summary of recommended storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes thermal degradation of the PEG chain and reduces the rate of potential side reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the PEG backbone. |

| Light | Protect from Light (Amber Vial) | PEG derivatives can be sensitive to light. |

| Moisture | Store in a desiccated environment | Prevents hydrolysis of the THP ether, which can be catalyzed by trace amounts of acid. |

Handling Procedures

-

Equilibration: Before opening, the vial should be allowed to warm slowly to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis.

-

Inert Atmosphere: When handling the solid, work in a glove box or use a Schlenk line if possible. After use, the container should be backfilled with an inert gas before resealing.

-

Solution Preparation: Prepare solutions fresh for each use. If solutions must be stored, they should be kept at -20°C or -80°C in anhydrous, aprotic solvents. Storage of solutions in protic or aqueous solvents is not recommended for long periods.

-

Solvent Choice: Use high-purity, anhydrous solvents to minimize contaminants that could react with the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for the analysis of stability studies.

THP Ether Hydrolysis

This is the most likely degradation pathway in the presence of acid and water.

Caption: Acid-catalyzed hydrolysis of the THP ether.

Nucleophilic Substitution of Bromide

This pathway represents the intended reactivity but can also be a degradation pathway if unintended nucleophiles are present.

Caption: Nucleophilic substitution of the terminal bromide.

Oxidative Degradation of the PEG Chain

A more complex pathway involving radical mechanisms, leading to chain cleavage.

Caption: Oxidative degradation of the PEG backbone.

Experimental Protocols for Stability Assessment

While no specific quantitative stability data for this compound is publicly available, a forced degradation study can be designed to assess its stability under various stress conditions. This protocol is a general guideline and should be adapted as needed.

Objective

To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions and to identify major degradation products.

Materials and Methods

-

Test Compound: this compound

-

Reagents: HPLC-grade water, acetonitrile, methanol; Formic acid, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%).

-

Instrumentation: HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detection, pH meter, analytical balance, oven, photostability chamber.

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC or UPLC coupled with MS, is required.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 5-10 minutes).

-

Detection: UV (if chromophore is present in a conjugate) and/or Mass Spectrometry (ESI+, to monitor m/z of parent and degradants).

Data Analysis

-

Stability: Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

-

Degradation Products: Use the mass spectrometer to identify the molecular weights of new peaks that appear in the chromatograms of stressed samples. Compare these masses to potential degradation products from the pathways described in Section 5.0.

Conclusion

This compound is a versatile linker whose utility is dependent on careful management of its inherent chemical stabilities. The primary liabilities are the acid-labile THP ether and the reactivity of the terminal bromide. Adherence to strict storage conditions—cold, dark, dry, and under an inert atmosphere—is paramount to prevent degradation. For researchers in drug development, conducting compound-specific stability studies under relevant physiological and formulation conditions is a critical step to ensure the successful application of this and similar bifunctional linkers.

References

Commercial Suppliers and Technical Guide for Br-PEG4-THP in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Br-PEG4-THP, a hetero-bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its commercial availability, key technical data, and generalized experimental protocols for its application in targeted protein degradation research.

Introduction to this compound

This compound (1-(2-bromoethoxy)-2-(2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethoxy)ethane) is a valuable chemical tool in the field of drug discovery, particularly for the development of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

The structure of this compound incorporates a tetraethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. One terminus features a bromo group, a versatile handle for nucleophilic substitution reactions, while the other end is protected by a tetrahydropyranyl (THP) group, which can be deprotected to reveal a hydroxyl group for further conjugation.

Commercial Availability

A number of chemical suppliers offer this compound for research purposes. The following table summarizes key information from some of these suppliers. It is important to note that purity and other specifications should be confirmed with the respective supplier prior to purchase and use.

| Supplier | Catalog Number | Purity | Additional Information |

| MedchemExpress | HY-138372 | >98% | Provides technical data sheet and safety data sheet (SDS).[1] |

| Parchem | 1803547-60-5 | - | Specialty chemical supplier.[2] |

| TargetMol | T39228 | - | Available through SmallMolecules.com. |

| BioCat GmbH | - | - | Describes it as a PEG-based linker for PROTACs. |

| Fluorochem | F554935 | 97% | Provides IUPAC name and safety information. |

| BLD Pharm | 1803547-60-5 | - | Provides basic product information.[3] |

Technical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1803547-60-5 | [3] |

| Molecular Formula | C₁₃H₂₅BrO₅ | [1] |

| Molecular Weight | 341.24 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane | |

| Storage | Store at -20°C for long-term stability. |

Application in PROTAC Synthesis: A Generalized Workflow

The synthesis of a PROTAC using a hetero-bifunctional linker like this compound typically involves a multi-step process. The general strategy is to sequentially couple the linker to a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC.

Experimental Protocols (Generalized)

The following are generalized protocols for key reactions involved in the synthesis of a PROTAC using a linker analogous to this compound. Note: These are representative procedures and require optimization based on the specific substrates and their reactivity.

Step 1: Coupling of a Phenolic POI Ligand to this compound (Nucleophilic Substitution)

This protocol describes the reaction of a phenol-containing POI ligand with the bromo-terminus of the linker.

Materials:

-

POI ligand with a phenolic hydroxyl group

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-PEG4-THP intermediate.

Step 2: Deprotection of the THP Group

This protocol describes the removal of the acid-labile THP protecting group to reveal the terminal hydroxyl group.

Materials:

-

POI-PEG4-THP intermediate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the POI-PEG4-THP intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of the acid.

-

The resulting POI-PEG4-OH intermediate is often used in the next step without further purification.

Step 4: Coupling of the Activated Linker to an Amine-Containing E3 Ligase Ligand (Amide Bond Formation)

This protocol assumes the terminal hydroxyl group of the linker has been converted to a carboxylic acid and describes its coupling to an amine-containing E3 ligase ligand.

Materials:

-

POI-PEG4-COOH intermediate

-

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et₃N)

-

Anhydrous DMF

Procedure:

-

To a solution of the POI-PEG4-COOH intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine-containing E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Targeted Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This hijacked E3 ligase then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

The following diagram illustrates the catalytic cycle of a PROTAC.

Conclusion

This compound is a readily available and versatile linker for the synthesis of PROTACs. Its PEG spacer offers advantages in terms of solubility and cell permeability of the final molecule. While specific, detailed protocols for its use are not widely published, the generalized procedures outlined in this guide for common bioconjugation reactions provide a solid foundation for researchers to develop their own synthetic routes for novel protein degraders. The successful application of this and similar linkers continues to advance the field of targeted protein degradation, offering promising new avenues for therapeutic intervention.

References

Br-PEG4-THP: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling protocols for Bromo-PEG4-tetrahydropyran (Br-PEG4-THP), a bifunctional crosslinker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the reactive nature of this compound, a thorough understanding of its properties and adherence to strict safety measures are paramount for laboratory personnel.

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG)-based linker containing a terminal bromide and a tetrahydropyran (THP) protecting group. The presence of the PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The bromide serves as a reactive handle for nucleophilic substitution, while the THP group protects a hydroxyl functionality which can be deprotected for further conjugation.

| Property | Value | Source |

| CAS Number | 1803547-60-5 | [1][2][3] |

| Molecular Formula | C13H25BrO5 | |

| Molecular Weight | 341.24 g/mol | |

| IUPAC Name | 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane | |

| Appearance | Not explicitly stated, likely a liquid or oil based on similar PEG compounds | |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) |

Hazard Identification and Safety Precautions

Potential Hazards:

-

Alkylation Agent: The presence of a terminal bromide makes this compound a potential alkylating agent. Alkylating agents are reactive compounds that can covalently modify biological macromolecules, including DNA, and should be handled as potentially mutagenic.

-

Skin and Eye Irritant: Similar to other reactive organic compounds, direct contact with skin or eyes may cause irritation, redness, and pain.

-

Respiratory Tract Irritant: Inhalation of vapors or aerosols may cause irritation to the respiratory system.

-

Flammability: The tetrahydropyran (THP) component is a flammable liquid. While the overall flammability of this compound is not documented, it should be handled away from ignition sources.

Recommended Safety Precautions:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Handling:

-

Avoid inhalation of vapors or aerosols.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Experimental Protocols: Safe Handling and Storage

General Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Storage Protocol

Proper storage is crucial to maintain the integrity of this compound and prevent degradation.

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen-mediated degradation.

-

Container: Keep the container tightly sealed.

-

Light: Protect from light.

Application in PROTAC Synthesis

This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound serves as a component of this linker.

The following diagram illustrates the general role of a bifunctional linker like this compound in the formation of a PROTAC.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

This guide is intended to provide a framework for the safe handling of this compound. It is essential for all users to consult with their institution's Environmental Health and Safety (EHS) department for specific guidelines and to review any available Safety Data Sheets for this or structurally similar compounds. Always perform a thorough risk assessment before beginning any new experimental work.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Br-PEG4-THP ADC Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile. This document provides a detailed guide to the conjugation of a payload to an antibody using the Br-PEG4-THP linker.

The this compound linker is a heterobifunctional linker featuring a bromo-maleimide group for covalent attachment to thiol groups on the antibody, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and improve pharmacokinetics, and a tetrahydropyranyl (THP) protected thiol group for subsequent payload attachment.[1] This guide will cover the step-by-step protocol for antibody reduction, conjugation with the this compound linker, payload attachment (conceptual), purification, and characterization of the resulting ADC.

Principle of this compound ADC Conjugation

The conjugation process is a multi-step chemo-selective strategy:

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol (-SH) groups. This is a critical step that dictates the number of available conjugation sites.

-

Linker Conjugation: The bromo-maleimide moiety of the this compound linker reacts with the generated thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.

-

Payload Attachment (Conceptual): Following deprotection of the THP group to reveal a free thiol, a payload equipped with a compatible reactive group can be conjugated to the linker. This guide focuses on the antibody-linker conjugation.

-

Purification and Characterization: The resulting ADC is purified to remove excess reagents and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| Monoclonal Antibody (e.g., IgG1) | In-house/Commercial | - |

| This compound Linker | MedchemExpress | HY-136363 |

| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | - |

| Phosphate Buffered Saline (PBS), pH 7.4 | Commercial | - |

| Borate Buffered Saline (BBS), pH 8.5 | In-house preparation | - |

| N,N-Dimethylformamide (DMF), anhydrous | Commercial | - |

| Desalting Columns (e.g., Sephadex G-25) | Commercial | - |

| Hydrophobic Interaction Chromatography (HIC) Column | Commercial | - |

| Mass Spectrometer (e.g., Q-TOF) | - | - |

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiols for conjugation.

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4.[2] Ensure the buffer is degassed to minimize re-oxidation of thiols.

-

-

TCEP Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer.

-

Add a calculated molar excess of TCEP to the antibody solution. The optimal TCEP-to-antibody molar ratio needs to be determined empirically to achieve the desired degree of reduction and subsequent DAR. A starting point could be a 2-10 fold molar excess.[3][4]

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[3]

-

-

Removal of Excess TCEP:

-

Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.2-7.5). This step is crucial to prevent interference with the subsequent maleimide reaction.

-

Protocol 2: this compound Conjugation

This protocol details the conjugation of the this compound linker to the reduced antibody.

-

Linker Preparation:

-

Dissolve the this compound linker in an anhydrous organic solvent such as DMF or DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

To the chilled solution of the reduced antibody, add the this compound linker solution. A molar excess of the linker (e.g., 5-10 equivalents per antibody) is typically used to ensure efficient conjugation.

-

The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10% v/v) to maintain antibody stability.

-

Incubate the reaction mixture at 4°C or room temperature for 1-2 hours with gentle mixing. Protect the reaction from light if any components are light-sensitive.

-

-

Quenching the Reaction (Optional):

-

To cap any unreacted thiol groups on the antibody, a quenching agent such as N-acetylcysteine can be added in excess.

-

Protocol 3: Purification of the Antibody-Linker Conjugate

Purification is essential to remove unconjugated linker and other reaction byproducts.

-

Size Exclusion Chromatography (SEC):

-

Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25 or Superdex 200) with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Apply the conjugation reaction mixture to the column.

-

Collect the fractions corresponding to the high molecular weight peak, which represents the antibody-linker conjugate.

-

-

Tangential Flow Filtration (TFF):

-

For larger scale preparations, TFF (also known as ultrafiltration/diafiltration) can be used for buffer exchange and removal of low molecular weight impurities.

-

Characterization of the ADC

Thorough characterization is critical to ensure the quality and consistency of the ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.

1. Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on their hydrophobicity. Since the linker and payload are typically hydrophobic, species with different numbers of conjugated molecules will have different retention times.

-

Principle: The unconjugated antibody is the most hydrophilic and elutes first, followed by species with increasing DAR (DAR2, DAR4, etc.).

-

Method:

-

Use a HIC column with a suitable stationary phase (e.g., Butyl-NPR).

-

Employ a reverse salt gradient for elution, typically from high to low concentrations of ammonium sulfate or sodium chloride in a phosphate buffer.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species.

-

Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each DAR species (DAR0, DAR2, DAR4, etc.).

-

Table 1: Representative HIC Data for DAR Calculation

| Peak | DAR Species | Retention Time (min) | Peak Area (%) |

| 1 | DAR 0 | 5.2 | 15 |

| 2 | DAR 2 | 8.1 | 45 |

| 3 | DAR 4 | 10.5 | 30 |

| 4 | DAR 6 | 12.3 | 10 |

Average DAR = ((15 * 0) + (45 * 2) + (30 * 4) + (10 * 6)) / 100 = 2.7

2. Mass Spectrometry (MS):

Mass spectrometry provides a direct measurement of the molecular weight of the ADC species, allowing for accurate DAR determination.

-

Intact Mass Analysis:

-

The ADC sample is analyzed by LC-MS, typically using a Q-TOF mass spectrometer.

-

The resulting mass spectrum shows a distribution of peaks, each corresponding to the antibody with a different number of conjugated linker-payloads.

-

Deconvolution of the mass spectrum provides the masses of the different ADC species.

-

-

Reduced Mass Analysis:

-

The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains.

-

LC-MS analysis of the reduced sample allows for the determination of the number of conjugations on each chain.

-

Table 2: Representative Mass Spectrometry Data for DAR Confirmation

| Species | Expected Mass (Da) | Observed Mass (Da) |

| Unconjugated Antibody (DAR 0) | 150,000 | 150,010 |

| ADC (DAR 2) | 151,200 | 151,215 |

| ADC (DAR 4) | 152,400 | 152,425 |

| ADC (DAR 6) | 153,600 | 153,630 |

(Note: Expected masses are hypothetical and depend on the specific antibody and linker-payload)

Other Characterization Methods

-

Size Exclusion Chromatography (SEC): To assess the level of aggregation in the final ADC product.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugation by observing the increase in molecular weight of the antibody chains.

Visualizations

Caption: Overall workflow for this compound ADC conjugation.

References

Application Notes and Protocols for Br-PEG4-THP Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-THP is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery systems. It features a tetraethylene glycol (PEG4) spacer that enhances solubility and reduces steric hindrance. One terminus is functionalized with a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to amine-containing molecules. The other terminus is a hydroxyl group protected by a tetrahydropyranyl (THP) group. The THP group is stable under basic and nucleophilic conditions used for the coupling reaction but can be readily removed under mild acidic conditions to liberate a free hydroxyl group for further functionalization.

These application notes provide detailed protocols for a two-step process: first, the coupling of a primary amine to the bromo-terminus of this compound via nucleophilic substitution, and second, the subsequent deprotection of the THP group to yield a functional hydroxyl group.

Experimental Workflow Overview

The overall process involves the initial coupling of an amine-bearing molecule to this compound, followed by purification and an optional deprotection step to reveal a terminal hydroxyl group.

Caption: Overall experimental workflow for amine coupling and subsequent THP deprotection.

Protocol 1: Coupling of a Primary Amine to this compound

This protocol describes the nucleophilic substitution reaction to form a secondary amine by coupling a primary amine with this compound. Over-alkylation is a potential side reaction; therefore, using an excess of the primary amine is recommended to favor the desired mono-alkylation product.

Reaction Scheme

Caption: Nucleophilic substitution of this compound with a primary amine.

Materials and Equipment

-

Reagents:

-

This compound

-

Primary amine of interest (R-NH₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

-

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the this compound in anhydrous DMF (concentration typically 0.1-0.5 M).

-

Addition of Reagents: Add the primary amine (R-NH₂) (2.0-5.0 eq) to the solution, followed by anhydrous potassium carbonate (3.0 eq). Using a larger excess of the amine can help minimize the formation of dialkylated byproducts.[1][2]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the temperature can be increased to 40-60 °C.[1]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting this compound is consumed.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Amine-PEG4-THP product.

Summary of Coupling Reaction Conditions

| Parameter | Condition A (Standard) | Condition B (For Less Reactive Amines) |

| This compound | 1.0 eq | 1.0 eq |

| **Primary Amine (R-NH₂) ** | 2.0 - 3.0 eq | 3.0 - 5.0 eq |

| Base | K₂CO₃ (3.0 eq) | K₂CO₃ (3.0 eq) |

| Solvent | Anhydrous DMF | Anhydrous DMF |

| Temperature | Room Temperature (20-25 °C) | 40 - 60 °C |

| Reaction Time | 12 - 24 hours | 12 - 48 hours |

Protocol 2: Deprotection of the THP Group

This protocol outlines the acidic cleavage of the THP ether to reveal the terminal hydroxyl group.

Reaction Scheme

Caption: Acid-catalyzed deprotection of the THP group.

Materials and Equipment

-

Reagents:

-

Amine-PEG4-THP (from Protocol 1)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Acetic Acid (AcOH) and Water (H₂O) OR Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware

-

Experimental Procedure

-

Dissolution: Dissolve the Amine-PEG4-THP (1.0 eq) in a suitable solvent (see table below).

-

Acid Addition: Add the acidic reagent to the solution.

-

Reaction: Stir the mixture at the specified temperature for 1-4 hours.

-

Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

-

Work-up: a. Once the reaction is complete, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases. b. Extract the aqueous layer with dichloromethane (3x). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting Amine-PEG4-OH is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Summary of THP Deprotection Conditions

| Parameter | Condition A (Mild) | Condition B (Standard) |

| Solvent System | Ethanol (EtOH) | Acetic Acid:THF:Water (4:2:1) |

| Acidic Reagent | Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq) | N/A (solvent is acidic) |

| Temperature | 40 - 55 °C | 45 °C |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

Note: The choice of deprotection conditions may depend on the acid sensitivity of other functional groups present in the molecule 'R'. PPTS is a milder acidic catalyst suitable for more sensitive substrates.

References

Application Notes and Protocols: Deprotection of THP Group from Br-PEG4-THP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation and stability under various non-acidic conditions.[1] Its removal, or deprotection, is typically achieved under acidic conditions. This document provides detailed protocols for the deprotection of the THP group from Bromo-PEG4-Tetrahydropyranyl ether (Br-PEG4-THP) to yield Bromo-PEG4-alcohol (Br-PEG4-OH). This resulting bifunctional linker, containing a terminal bromide and a hydroxyl group, is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugates in aqueous media.[4][5]

Reaction Overview

The deprotection of this compound is an acid-catalyzed hydrolysis reaction that cleaves the acetal linkage of the THP ether, regenerating the free hydroxyl group.

Data Presentation

Table 1: Summary of Acidic Deprotection Methods for THP Ethers

| Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Key Features |

| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | 0 - Room Temp | 15 min - 17 h | Common and effective; reaction time can vary. |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temp - 55 | 1 - 4 h | Milder acid catalyst, suitable for acid-sensitive substrates. |

| Acetic Acid / THF / Water | Tetrahydrofuran (THF) / Water | 45 | 4 - 8 h | Useful for substrates with low solubility in alcohols. |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 30 min - 2 h | Strong acid, often used for rapid deprotection. |

| Dowex® 50W-X8 resin | Methanol | Room Temp | 1 - 2 h | Heterogeneous catalyst, simplifies workup. |

| Expansive Graphite | Dichloromethane (DCM) | 40 - 50 | 0.5 - 2 h | Mild, heterogeneous catalyst with high reported yields for various THP ethers. |

Note: The reaction times and yields are general for THP ether deprotection and may require optimization for this compound.

Experimental Protocols

Protocol 1: Deprotection of this compound using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This protocol is a standard and widely used method for THP deprotection.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous Methanol (MeOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing solvent (e.g., Ethyl Acetate/Hexane mixture)

-

Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 - 0.2 M concentration).

-

Add a catalytic amount of p-TsOH·H₂O (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-